Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate

Description

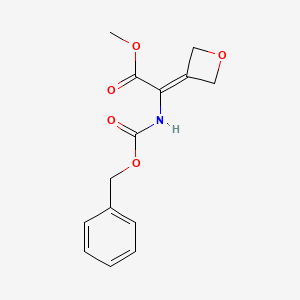

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate (CAS: 394653-39-5) is a specialized organic compound with the molecular formula C₁₄H₁₅NO₅ and a molecular weight of 277.28 g/mol . Its structure features a methyl ester, a benzyloxycarbonyl (Cbz)-protected amino group, and an unsaturated oxetane ring (oxetan-3-ylidene) (Figure 1). This compound is widely utilized in medicinal chemistry as a key intermediate in synthesizing bioactive molecules, such as RAS inhibitors (e.g., Elironrasib/RMC-6291) .

Properties

IUPAC Name |

methyl 2-(oxetan-3-ylidene)-2-(phenylmethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTBYBDHYVFWSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C1COC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90727315 | |

| Record name | Methyl {[(benzyloxy)carbonyl]amino}(oxetan-3-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394653-39-5 | |

| Record name | Methyl {[(benzyloxy)carbonyl]amino}(oxetan-3-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90727315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate, with CAS number 394653-39-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, supported by relevant data tables and research findings.

Molecular Structure:

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The oxetane ring and the benzyloxycarbonyl group are critical for its activity, potentially influencing enzyme inhibition or receptor binding.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that modifications in the benzyloxycarbonyl moiety can enhance the antimicrobial efficacy against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

Table 1: Antimicrobial activity of related compounds .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways involved in cell proliferation and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 28 | Inhibition of proliferation |

Table 2: Cytotoxic effects on cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study conducted by Teran Moldes et al. explored the antimicrobial properties of various benzyloxycarbonyl derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibacterial agent .

Case Study 2: Anticancer Potential

Research published in Farmaco highlighted the anticancer effects of similar compounds on breast cancer cells. The study revealed that the compound could inhibit tumor growth in xenograft models, further supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Molecular Data of Key Compounds

Key Observations:

- Oxetane Saturation: The target compound contains an unsaturated oxetane ring (ylidene), increasing ring strain and reactivity compared to saturated oxetane derivatives (e.g., Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate) .

- Protective Groups: The Cbz group in the target contrasts with the Boc group in Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate, influencing deprotection strategies and stability under acidic/basic conditions .

- Ester vs. Acid: The methyl ester in the target enhances lipophilicity compared to the carboxylic acid in 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid, which may improve membrane permeability .

Table 2: Hazard Comparison

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate generally involves:

- Construction or introduction of the oxetane ring system.

- Introduction of the benzyloxycarbonyl (Cbz) protecting group on the amino functionality.

- Formation of the methyl ester moiety.

- Formation of the exocyclic double bond (ylidene) adjacent to the oxetane ring.

The synthetic routes often start from oxetane derivatives and benzyloxycarbonyl chloride or protected glycine esters, employing condensation and coupling reactions to assemble the target molecule.

Detailed Preparation Methods

Starting Materials and Precursors

- Oxetane derivatives: The oxetane ring can be introduced via ring-closing reactions from suitable diols or by ring contraction of sugar derivatives.

- Benzyloxycarbonyl chloride (Cbz-Cl): Used for protecting amino groups.

- Methyl glycine ester derivatives: Serve as amino acid precursors.

Key Synthetic Steps

Formation of Methyl 2-(benzyloxycarbonylamino)ethanoate (S2)

- Prepared by reacting glycine methyl ester with benzyloxycarbonyl chloride under basic conditions.

- This intermediate provides the protected amino acid backbone.

Coupling of the Protected Amino Group with Oxetane Ylidene Ester

- The protected amino acid ester (e.g., methyl 2-(benzyloxycarbonylamino)ethanoate) is coupled with the oxetane ylidene intermediate.

- This coupling can be achieved by nucleophilic substitution or amidation reactions, yielding this compound.

Purification

- The crude product is purified by flash chromatography on silica gel.

- Characterization is performed by NMR (1H, 13C), HRMS, and sometimes IR spectroscopy to confirm structure and purity.

Representative Synthetic Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1. Preparation of S2 | Glycine methyl ester + benzyloxycarbonyl chloride, base (e.g., NaHCO3), solvent (e.g., THF), 0°C to room temp | Protected amino ester intermediate |

| 2. Formation of oxetane ylidene ester | Oxetan-3-one + phosphonate ester, base (DBU), solvent (THF), room temp | Methyl 2-(oxetan-3-ylidene)acetate |

| 3. Coupling | S2 + oxetane ylidene ester, coupling agent or base, solvent (e.g., DCM), room temp | Target compound formation |

| 4. Purification | Flash chromatography on silica gel | Pure this compound |

Research Findings and Analytical Data

- The synthetic routes are efficient and allow for functional group tolerance, particularly the stability of the oxetane ring under mild reaction conditions.

- The Horner-Wadsworth-Emmons reaction is a key step for installing the ylidene functionality with high stereoselectivity.

- NMR spectroscopy (1H, 13C) confirms the presence of the oxetane ring and the benzyloxycarbonyl protecting group.

- High-resolution mass spectrometry (HRMS) confirms the molecular weight and purity.

- The compound serves as an important intermediate in the synthesis of heterocyclic amino acid derivatives and can be further functionalized via cross-coupling reactions such as Suzuki-Miyaura coupling.

Summary Table of Preparation Methods

| Method Aspect | Description | Reference/Notes |

|---|---|---|

| Starting materials | Oxetan-3-one derivatives, benzyloxycarbonyl chloride, methyl glycine ester | Common precursors |

| Key reaction | Horner-Wadsworth-Emmons reaction for ylidene formation | Efficient, stereoselective |

| Protection step | Cbz protection of amino group | Standard carbamate protection |

| Coupling method | Nucleophilic substitution or amidation | Mild conditions preserve oxetane |

| Purification | Flash chromatography | Ensures high purity |

| Characterization techniques | NMR (1H, 13C), HRMS, IR | Confirm structure and purity |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 2-(((benzyloxy)carbonyl)amino)-2-(oxetan-3-ylidene)acetate in laboratory settings?

- Methodological Answer : Follow GHS hazard classifications, including precautions for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Use personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes . Store the compound in a cool, dry place away from moisture and incompatible reagents, as advised in safety data sheets for structurally similar oxetane-containing compounds .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A key approach involves condensation reactions, such as coupling methyl 2-(benzylamino)acetate with activated carbonyl derivatives (e.g., malonyl chloride or potassium malonate salts) under controlled conditions . Esterification and carbamate protection (using benzyloxycarbonyl groups) are critical steps to preserve the oxetan-3-ylidene moiety during synthesis . Reaction optimization should include monitoring pH, temperature (typically 0–25°C), and solvent polarity to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry and confirms the oxetan-3-ylidene geometry (e.g., bond angles and torsion angles) .

- NMR spectroscopy : H and C NMR identify protons and carbons adjacent to the oxetane ring and benzyloxycarbonyl group. H-C HSQC/HMBC correlations validate connectivity .

- IR spectroscopy : Detects characteristic carbonyl (C=O) stretches (~1700–1750 cm) and N-H vibrations (~3300 cm) .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer : Cross-validate computational models (e.g., DFT or MP2) with experimental data by:

- Adjusting basis sets (e.g., 6-31G* vs. cc-pVTZ) to improve accuracy in predicting chemical shifts or vibrational frequencies .

- Comparing calculated formation enthalpies (ΔfH) with thermochemical data from gas-phase studies to refine conformational analyses .

- Re-examining sample purity (e.g., via HPLC) to rule out impurities affecting spectral assignments .

Q. What computational methods are suitable for predicting the thermodynamic stability and reaction pathways of this compound?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-311++G(d,p) to model ring strain in the oxetan-3-ylidene group and predict its reactivity in nucleophilic additions or cycloadditions .

- Transition state analysis : Identify energy barriers for ring-opening reactions using QM/MM simulations.

- Solvent effects : Apply PCM or SMD models to assess stability in polar aprotic solvents (e.g., DMF or THF) .

Q. What strategies can be employed to optimize the regioselectivity in the synthesis of this compound derivatives?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to direct electrophilic substitution at the oxetane ring .

- Protecting group strategy : Use temporary protecting groups (e.g., tert-butoxycarbonyl) to shield reactive amines during functionalization .

- Kinetic control : Conduct reactions at low temperatures (–20°C) to favor kinetic products over thermodynamically stable isomers .

Q. How does the oxetan-3-ylidene moiety influence the chemical reactivity and stability of this compound under various experimental conditions?

- Methodological Answer : The strained four-membered oxetane ring increases electrophilicity at the carbonyl carbon, making it prone to nucleophilic attack (e.g., by amines or alcohols) . Stability studies under acidic/basic conditions (pH 2–12) reveal rapid ring-opening in strong acids due to protonation of the ether oxygen. In contrast, the compound is stable in neutral buffers for ≥24 hours .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data regarding the compound’s stability in polar solvents?

- Methodological Answer :

- Controlled experiments : Replicate stability tests in deuterated solvents (e.g., DMSO-d) with H NMR monitoring at 24-hour intervals .

- Degradation product identification : Use LC-MS to detect hydrolysis byproducts (e.g., carboxylic acids) and correlate with solvent dielectric constants .

- Literature comparison : Cross-reference findings with analogous oxetane-containing compounds, noting discrepancies in substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.